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molecular formula C11H15NO2S B8719060 Benzyl(2-methyl-1-nitropropan-2-yl)sulfane CAS No. 105780-12-9

Benzyl(2-methyl-1-nitropropan-2-yl)sulfane

Cat. No. B8719060
M. Wt: 225.31 g/mol
InChI Key: CXWMWQUHMRIALL-UHFFFAOYSA-N
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Patent
US05312904

Procedure details

A solution of 2-benzylthio-1-nitro-2-methylpropane (19 g) in dry ether (75 cm3) was added dropwise over a period of about 1 h to a stirred suspension of lithium aluminium hydride (9.6 g) in dry ether (500 cm3), cooled in an ice bath. When the addition was complete the mixture was heated under reflux for an additional hour. Excess lithium aluminium hydride was destroyed by the careful addition of water, and then an aqueous solution of sodium potassium tartrate (500 cm3, 20% w/w) was added. The mixture was stirred until the solids had dissolved and the ether layer was then separated. The aqueous solution was then extracted with ether (3×50 cm3) and the combined extracts then dried (MgSO4). Removal of the ether under reduced pressure gave the crude product which was purified via recrystallisation of its hydrochloride salt from isopropanol. The purified amine (7.5 g, 46%) was obtained as a yellow oil.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Yield
46%

Identifiers

REACTION_CXSMILES
[CH2:1]([S:8][C:9]([CH3:15])([CH3:14])[CH2:10][N+:11]([O-])=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>CCOCC>[CH2:1]([S:8][C:9]([CH3:15])([CH3:14])[CH2:10][NH2:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
C(C1=CC=CC=C1)SC(C[N+](=O)[O-])(C)C
Name
Quantity
9.6 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
75 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred until the solids
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for an additional hour
CUSTOM
Type
CUSTOM
Details
Excess lithium aluminium hydride was destroyed by the careful addition of water
ADDITION
Type
ADDITION
Details
an aqueous solution of sodium potassium tartrate (500 cm3, 20% w/w) was added
DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
CUSTOM
Type
CUSTOM
Details
the ether layer was then separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was then extracted with ether (3×50 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts then dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Removal of the ether under reduced pressure
CUSTOM
Type
CUSTOM
Details
gave the crude product which
CUSTOM
Type
CUSTOM
Details
was purified via recrystallisation of its hydrochloride salt from isopropanol

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)SC(CN)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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